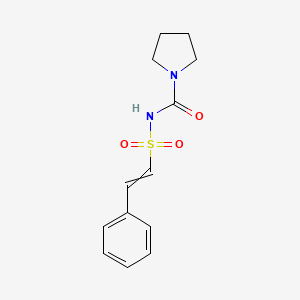
N-(2-Phenylethenesulfonyl)pyrrolidine-1-carboxamide
Cat. No. B8502712
M. Wt: 280.34 g/mol
InChI Key: CUMVFMINSXXHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04062960
Procedure details


A mixture of 3.4 g. of N-(N-[m-chlorophenyl]carbamoyl)-2-phenylethenesulfonamide and 2.15 g. of pyrrolidine in 100 ml. of ethanol is heated under reflux for 20 hours. The solution is cooled, and then it is concentrated in vacuo to ca. 25 ml. A small amount of starting material precipitates and it is filtered off. To the ethanol filtrate is then added 75 ml. of ether and 75 ml. of water. The layers are separated, and the aqueous layer is acidified using concentrated hydrochloric acid. This causes the crude product to precipitate. It is filtered off, and when dry it weighs 1.5 g. The ether layer is washed with 50 ml. of 1N hydrochloric acid, followed by 25 ml. of water. After being dried using anhydrous sodium sulfate, the ether is evaporated in vacuo to give a second crop of product (0.70 g.). The first crop of product is recrystallized from acetone to 0.60 g. of pure N-(pyrrolidinocarbonyl)-2-phenylethenesulfonamide, m.p. 201°-204° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
ClC1C=[C:4]([NH:8][C:9]([NH:11][S:12]([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:14])=[O:13])=[O:10])[CH:5]=[CH:6][CH:7]=1.N1CCCC1>C(O)C>[N:8]1([C:9]([NH:11][S:12]([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:14])=[O:13])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 3.4 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 20 hours
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
it is concentrated in vacuo to ca. 25 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A small amount of starting material precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it is filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the ethanol filtrate is then added 75 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
when dry it
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layer is washed with 50 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After being dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether is evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a second crop of product (0.70 g.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The first crop of product is recrystallized from acetone to 0.60 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(CCCC1)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
